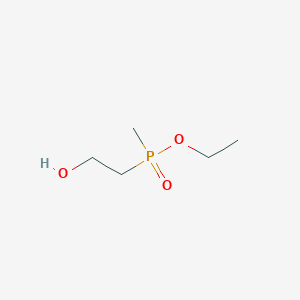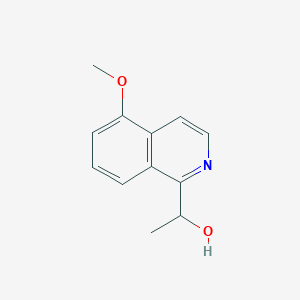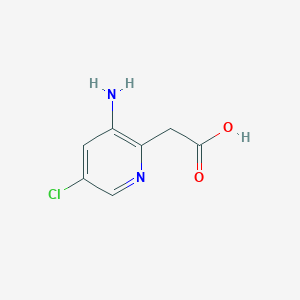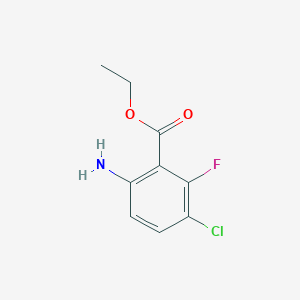
Ethyl (2-hydroxyethyl)(methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-hydroxyethyl)(methyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. The presence of the hydroxyethyl and methyl groups further enhances its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxyethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-hydroxyethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-hydroxyethyl)(methyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinate group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphinate compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-hydroxyethyl)(methyl)phosphinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2-hydroxyethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition or activation of specific biochemical pathways. This interaction is facilitated by the hydroxyethyl and methyl groups, which enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-hydroxyethyl)(methyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyethyl and methyl groups, resulting in different reactivity and applications.
Methyl phosphinate: Similar structure but without the ethyl group, leading to variations in chemical behavior.
2-Hydroxyethyl phosphinate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
54731-77-0 |
|---|---|
Molekularformel |
C5H13O3P |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-[ethoxy(methyl)phosphoryl]ethanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PSDFYYGWUDGDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)










